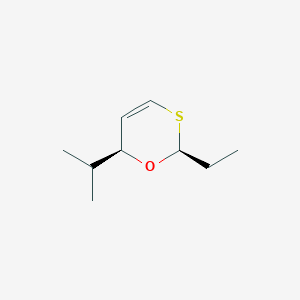
1,4-Butanediol dimethylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediol dimethylacrylate is a cross-linking methacrylic monomer used in dental-composite materials, sealants, prostheses, and more . It is a colorless liquid and can be used as a monomer for resins and a crosslinking agent for UV curable coatings and polymers used in contact lenses .
Synthesis Analysis
1,4-Butanediol dimethylacrylate can be synthesized from succinic acid (SA). The first step involves the esterification of SA with methanol to yield 100% dimethyl succinate (DMS) over phosphotungstic acid. The second step involves a one-pot chemoselective hydrogenation of DMS to BDO with a 91.2% yield over Cu 1 Fe 1 Al 0.5 in a segmented temperature-controlled manner . Another method involves the reaction of 85.59g of methacrylic acid with 28g of 1,4-butanediol .Molecular Structure Analysis
The molecular formula of 1,4-Butanediol dimethylacrylate is C12H18O4 . Its molecular weight is 226.27 . The linear formula is [H2C=C(CH3)CO2CH2CH2-]2 .Chemical Reactions Analysis
1,4-Butanediol (1,4-BDO) undergoes dehydrogenation over the copper surface to give 4-hydroxybutanal, followed by hemiacetylation and subsequent dehydrogenation to give γ-butyrolactone (GBL) as the selective product .Physical And Chemical Properties Analysis
1,4-Butanediol dimethylacrylate is a non-flammable liquid with a low volatility and a moderate solubility in water . It has a refractive index of 1.456 , a boiling point of 132-134 °C/4 mmHg , and a density of 1.023 g/mL at 25 °C .Safety and Hazards
1,4-Butanediol dimethylacrylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction . Protective measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
1,4-Butanediol dimethylacrylate is an important component in the production of dental-composite materials, sealants, and prostheses . It serves as an excellent replacement for styrene in composite resin, functioning as an adhesion promoter . As the demand for these products continues to grow, the use of 1,4-Butanediol dimethylacrylate is expected to increase as well.
Eigenschaften
CAS-Nummer |
148390-75-4 |
|---|---|
Molekularformel |
C7H14N2O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




